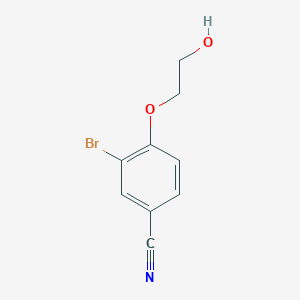
3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a specialized compound used in various scientific fields. It is characterized by its unique structure, which includes a thiazolidine ring, making it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiazolidine ring through cyclization reactions, followed by the introduction of the FMOC (9-fluorenylmethoxycarbonyl) protecting group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of the thiazolidine ring to more oxidized forms.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can participate in various biochemical pathways, influencing the activity of proteins and other biomolecules. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-FMOC-THIAZOLIDINE-4-CARBOXYLIC ACID: Lacks the 5,5-dimethyl substitution, resulting in different chemical properties.
(S)-FMOC-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID: Similar structure but with variations in the substituents on the thiazolidine ring.
Uniqueness
(S)-FMOC-5,5-DIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C21H20NO4S- |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/p-1/t18-/m0/s1 |
Clé InChI |
AHWBFHCBDIMJQV-SFHVURJKSA-M |
SMILES isomérique |
CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C |
SMILES canonique |
CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)

![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)

amine](/img/structure/B14119982.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)


